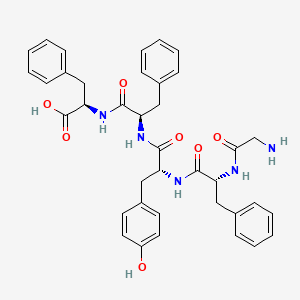silane CAS No. 646997-47-9](/img/structure/B12602111.png)
Bis[(butyltellanyl)methyl](dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(butyltellanyl)methylsilane is a unique organosilicon compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butyltellanyl)methylsilane typically involves the reaction of dimethylsilane with butyltellanyl reagents under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of Bis(butyltellanyl)methylsilane may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(butyltellanyl)methylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and silicon oxides.
Reduction: Reduction reactions may lead to the formation of tellurium and silicon hydrides.
Substitution: Substitution reactions can occur at the tellurium or silicon centers, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include tellurium oxides, silicon oxides, tellurium hydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
Bis(butyltellanyl)methylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism by which Bis(butyltellanyl)methylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium and silicon atoms play crucial roles in these interactions, influencing the compound’s reactivity and stability. Pathways involved may include redox reactions and coordination chemistry with metal ions.
Comparison with Similar Compounds
Similar Compounds
Bis-PEG-18 Methyl Ether Dimethyl Silane: Used in cosmetics as a moisturizing agent.
Dimethylsilanediol: Known for its applications in personal care products.
Uniqueness
Bis(butyltellanyl)methylsilane is unique due to the presence of tellurium, which imparts distinct chemical properties compared to other organosilicon compounds
Properties
CAS No. |
646997-47-9 |
|---|---|
Molecular Formula |
C12H28SiTe2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
bis(butyltellanylmethyl)-dimethylsilane |
InChI |
InChI=1S/C12H28SiTe2/c1-5-7-9-14-11-13(3,4)12-15-10-8-6-2/h5-12H2,1-4H3 |
InChI Key |
QYVPBVQEVBIMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]C[Si](C)(C)C[Te]CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


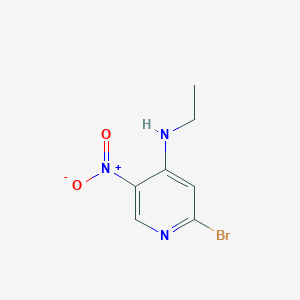
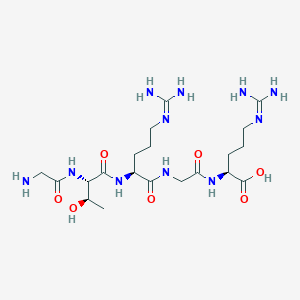
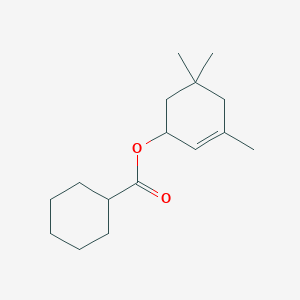

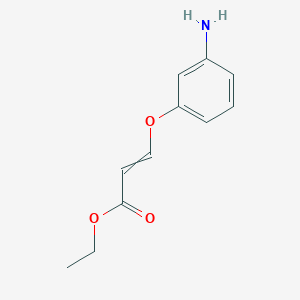
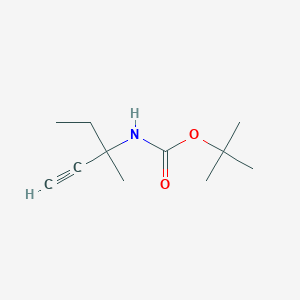
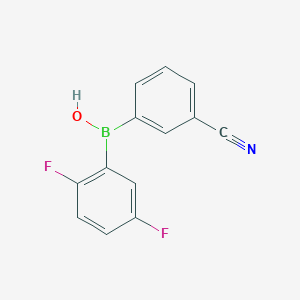

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
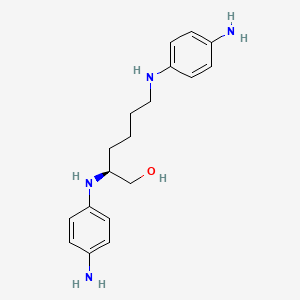
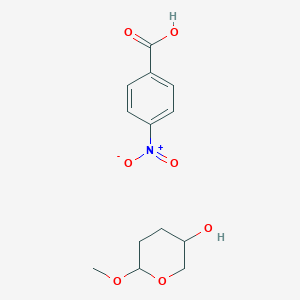
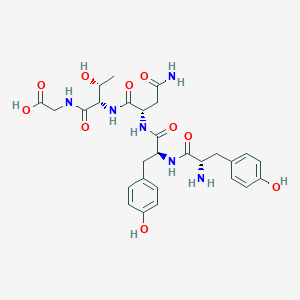
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
